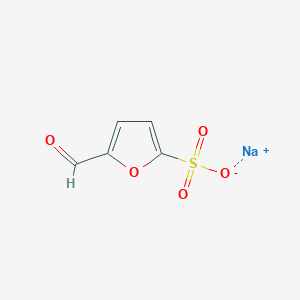

Sodium 5-formylfuran-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-formylfuran-2-sulfonate: is a chemical compound with the molecular formula C5H3NaO5S and a molecular weight of 198.13 g/mol . It is a sodium salt derivative of 5-formylfuran-2-sulfonic acid and is known for its applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 5-formylfuran-2-sulfonate can be synthesized through a reaction involving the sulfonation of furfural. The process typically involves the use of sulfuric acid and sodium hydroxide under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method is efficient and cost-effective, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 5-formylfuran-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Chemistry: In chemistry, sodium 5-formylfuran-2-sulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions .

Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mécanisme D'action

The mechanism of action of sodium 5-formylfuran-2-sulfonate involves its interaction with specific molecular targets. It can act as an electrophile or nucleophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their structure and function .

Comparaison Avec Des Composés Similaires

- Sodium 5-formylthiophene-2-sulfonate

- Sodium 5-formylbenzene-2-sulfonate

- Sodium 5-formylpyridine-2-sulfonate

Uniqueness: Sodium 5-formylfuran-2-sulfonate is unique due to its furan ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .

Activité Biologique

Sodium 5-formylfuran-2-sulfonate is a compound that has garnered attention in recent years due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammatory conditions. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a sulfonated derivative of furan, which features a formyl group (-CHO) at the 5-position and a sulfonate group (-SO₃Na) at the 2-position. This unique structure contributes to its solubility and reactivity, making it an interesting candidate for various biological applications.

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : It has been shown to inhibit the formation of amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. The compound protects neuronal cells from loss and reduces cognitive deficits associated with neurodegenerative conditions by modulating cytokine release, specifically inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

- Anti-inflammatory Activity : The compound's ability to reduce cytokine release suggests its potential as an anti-inflammatory agent. Elevated levels of these cytokines are often associated with autoimmune and inflammatory diseases .

Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced Aβ-induced cytotoxicity in neuronal cell cultures. The compound also showed a dose-dependent inhibition of inflammatory cytokine production in microglial cells .

- In Vivo Studies : Animal models have provided insights into the therapeutic potential of this compound. In studies involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as assessed by behavioral tests. Additionally, histological analyses revealed a reduction in amyloid plaque burden .

- Toxicological Assessments : Toxicology studies have indicated that this compound is well-tolerated at therapeutic doses. Long-term administration did not result in significant adverse effects or toxicity in rodent models .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study conducted on APP/PS1 transgenic mice demonstrated that administration of this compound led to a significant reduction in cognitive decline as measured by the Morris water maze test. The treated group exhibited enhanced memory retention compared to control groups, correlating with decreased levels of Aβ plaques in brain tissues.

Case Study 2: Inhibition of Cytokine Release

In a controlled experiment using human microglial cell lines, this compound was shown to inhibit the release of IL-6 and TNF-α upon stimulation with lipopolysaccharides (LPS). This suggests its potential role in modulating inflammatory responses in neurodegenerative conditions .

Data Tables

Propriétés

Numéro CAS |

31795-44-5 |

|---|---|

Formule moléculaire |

C5H4NaO5S |

Poids moléculaire |

199.14 g/mol |

Nom IUPAC |

sodium;5-formylfuran-2-sulfonate |

InChI |

InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9); |

Clé InChI |

NVEHHZVMTJYIQT-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |

SMILES isomérique |

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |

SMILES canonique |

C1=C(OC(=C1)S(=O)(=O)O)C=O.[Na] |

Key on ui other cas no. |

31795-44-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.